5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
Description
The compound 5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid features a pent-2-enoic acid backbone with two critical substituents:
- A 1,3-thiazol-4-yl ring at position 2, modified with a phenylmethoxycarbonylamino group, which may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNRPJXKFDFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697572 | |
| Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)-5-[(3-methylbut-2-en-1-yl)oxy]-5-oxopent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115065-79-7 | |
| Record name | 5-(3-Methyl-2-buten-1-yl) 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-pentenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115065-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)-5-[(3-methylbut-2-en-1-yl)oxy]-5-oxopent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-buten-1-yl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Formation
The thiazole nucleus is synthesized via the Hantzsch thiazole synthesis , which involves condensation of a thiourea derivative with an α-haloketone. For this compound:
-
4-Bromo-2-aminothiazole is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., pyridine) to introduce the Cbz-amino group.
-
The resulting 2-(Cbz-amino)-4-bromothiazole undergoes palladium-catalyzed cross-coupling with a prenyloxy-containing fragment to attach the substituent at position 4.
Reaction Conditions :
Synthesis of the Pent-2-enoic Acid Backbone
The pent-2-enoic acid moiety is constructed via a Wittig reaction between a stabilized ylide and a keto ester:
-
Ethyl 5-oxopent-2-enoate is prepared by reacting ethyl acetoacetate with acrolein under basic conditions.
-
The ylide (generated from triphenylphosphine and ethyl bromoacetate) reacts with the keto ester to form the conjugated enoate.
Key Parameters :
Esterification with the Prenyloxy Group
The prenyloxy (3-methylbut-2-enoxy) group is introduced via Steglich esterification :
-
5-Oxopent-2-enoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
3-Methylbut-2-enol (prenol) is added to form the ester linkage at the keto position.
Optimization Notes :
Coupling of Thiazole and Enoic Acid Moieties
The final step involves amide coupling between the thiazole and enoic acid fragments:
-
The pent-2-enoic acid derivative is converted to its acid chloride using oxalyl chloride.
-
Reaction with the thiazole amine in the presence of a base (e.g., triethylamine) forms the target compound.
Critical Parameters :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Thiazole Formation | DMF | 80–100°C | 75% → 82% |
| Wittig Reaction | THF | 0°C → RT | 60% → 68% |
| Steglich Esterification | DCM | RT | 70% → 85% |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling reactions, while lower temperatures reduce side reactions during ylide formation.
Catalytic Systems
-
Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki-Miyaura couplings, achieving 75% yield for thiazole-prenyloxy conjugation.
-
DMAP in Esterification : Increases esterification efficiency by 15% compared to non-catalytic conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Alternative Approaches
-
Stereochemical Control : The (E)-configuration of the pent-2-enoic acid is critical for bioactivity. Use of stabilized ylides ensures >90% (E)-selectivity.
-
Thiazole Ring Stability : Thiazoles are prone to oxidation; reactions require inert atmospheres (N₂ or Ar).
-
Alternative Routes :
Applications and Derivative Synthesis
While the primary focus is preparation, the compound’s role as a melanin synthesis inhibitor underscores the importance of high-purity synthesis. Derivatives with modified prenyloxy groups show enhanced pharmacokinetic profiles in preclinical studies .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid has several scientific research applications:
Chemistry: Used in the synthesis of cephalosporin antibiotics, particularly ceftibuten.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in antibiotic formulations and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial cell wall synthesis. It inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Derivatives
Key analogs include 5-methyl-2-phenylthiazole-4-carboxamide (4) and 5-methyl-2-phenyloxazole-4-carbonitrile (5) from :
- Structural Differences: The target compound’s thiazole ring includes a phenylmethoxycarbonylamino group, whereas analogs in feature carboxamide or cyano groups.
- Pharmacological Implications: Carboxamide derivatives (e.g., compound 4) exhibit anti-inflammatory activity in rat paw edema models, likely via cyclooxygenase (COX) inhibition. The target compound’s phenylmethoxycarbonylamino group may enhance selectivity for COX-2 due to its bulkier, aromatic substituent . Cyano-substituted derivatives (e.g., compound 5) show reduced solubility but increased metabolic stability compared to carboxamides.
Table 1: Thiazole Derivative Comparison
*Estimated based on substituent contributions.
Enoic Acid Derivatives
The compound (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid (3) from shares an α,β-unsaturated acid backbone but differs in substituents:
- Key Features : MEM and PMB protecting groups enhance solubility (LogP ≈ 1.2) and stability during synthesis.
- Both compounds may undergo Michael addition reactions due to the α,β-unsaturated system, but the target’s thiazole ring could confer unique electrophilic properties .
Thiazolidinone and Benzoic Acid Derivatives
lists compounds like 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and 4-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid:
- Structural Contrasts: These analogs lack the enoic acid backbone but retain thiazole-related moieties. Chloro and sulfonyl groups may enhance receptor binding but reduce metabolic stability.
- Functional Insights: The target compound’s phenylmethoxycarbonylamino group may offer a balance between potency and pharmacokinetics compared to chloro-substituted analogs .
Biological Activity
The compound 5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid (CAS Number: 115065-79-7) is a thiazole derivative with potential therapeutic applications in various medical fields. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The unique chemical structure of this compound contributes to its biological activity. It features a thiazole ring, which is known for its biological significance, particularly in drug design.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C15H17N3O4S |
| Molecular Weight | 335.38 g/mol |
| Structural Features | Thiazole ring, enoxy group, and phenylmethoxycarbonylamino moiety |
Anti-inflammatory Activity
Research has indicated that compounds similar to 5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid exhibit significant anti-inflammatory properties. A study highlighted the synthesis of thiazole derivatives showing pronounced anti-inflammatory effects in vitro and in vivo models. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory pathways .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial potential. In preclinical studies, it demonstrated activity against various pathogens, including bacteria and fungi. The presence of the thiazole moiety is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have reported that thiazole derivatives can inhibit tumor growth in xenograft models .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, the administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The study concluded that the compound's anti-inflammatory effects could be attributed to its ability to modulate immune responses .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited substantial inhibitory concentrations, supporting its potential use as an antimicrobial agent .
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
